2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide
CAS No.: 1089531-74-7
Cat. No.: VC3036361
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1089531-74-7 |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide |
| Standard InChI | InChI=1S/C13H18N2O2/c16-12-6-8-15(9-7-12)10-13(17)14-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2,(H,14,17) |
| Standard InChI Key | MPQRFLLSAFKQDN-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)CC(=O)NC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCC1O)CC(=O)NC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide is identified in chemical databases with PubChem CID 39902294. The compound has a molecular formula of C13H18N2O2, with a structure consisting of a phenyl ring connected to an acetamide group, which is further linked to a 4-hydroxypiperidine ring . This arrangement creates a molecule with specific spatial and electronic properties that influence its chemical behavior and potential biological activity.
The compound contains several key functional groups:
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A phenyl ring, providing aromatic character
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An acetamide linkage (-NH-CO-CH2-)
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A piperidine ring with a hydroxyl substituent at the 4-position
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A tertiary amine within the piperidine ring structure
Physical and Chemical Properties
Based on analysis of the molecular structure and similar compounds, the following properties can be determined:
The presence of both hydrophilic groups (hydroxyl, amide) and hydrophobic regions (phenyl ring, alkyl portions) suggests moderate solubility properties. The compound likely exhibits some water solubility due to its polar functional groups, while maintaining solubility in organic solvents.
Structural Relationship to Other Compounds
2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide shares structural similarities with several compounds that have established pharmacological properties, suggesting potential biological activities.
Comparison with 2-(4-acetamidopiperidin-1-yl)-N-phenylacetamide
2-(4-acetamidopiperidin-1-yl)-N-phenylacetamide is closely related, differing only in the substitution at the 4-position of the piperidine ring (acetamido group instead of hydroxyl). This compound has the following properties :
| Property | 2-(4-acetamidopiperidin-1-yl)-N-phenylacetamide | 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide |
|---|---|---|
| Molecular Formula | C15H21N3O2 | C13H18N2O2 |
| Molecular Weight | 275.35 g/mol | 234.29 g/mol |
| XLogP3 | 1.7 | Not directly reported |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bond Count | 4 | 4 |
The structural similarity suggests that both compounds may share similar pharmacological profiles, with potential differences in potency or selectivity due to the different substituents at the 4-position of the piperidine ring.
Relationship to N-Acetyl-4-Hydroxypiperidine
N-Acetyl-4-Hydroxypiperidine (1-(4-Hydroxypiperidin-1-yl)ethanone) represents a component of the target compound, lacking the phenylacetamide portion. This compound has the following properties :
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.184 g/mol |
| Density | 1.139 g/cm³ |
| Boiling Point | 299.369°C at 760 mmHg |
| Flash Point | 134.854°C |
The 4-hydroxypiperidine moiety in both compounds suggests similar reactivity patterns for this portion of the molecule, which may influence synthesis strategies and chemical modifications.
Structure-Activity Relationships
The specific functional groups within 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide likely contribute to its biological activity profile in different ways:
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The phenyl ring may contribute to binding through π-π interactions with aromatic amino acid residues in target proteins
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The acetamide linkage provides hydrogen bond donor and acceptor capabilities, contributing to target recognition
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The 4-hydroxypiperidine moiety offers additional hydrogen bonding through the hydroxyl group
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The basic nitrogen in the piperidine ring can participate in ionic interactions with acidic residues in binding sites
These structural features allow for multiple points of interaction with potential biological targets, suggesting versatility in binding profiles.
Analytical Characterization
While specific analytical data for 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide is limited in the provided sources, expected spectroscopic characteristics can be inferred from related compounds.
Spectroscopic Properties
Based on structural analysis and data from similar compounds, the following spectroscopic features would be expected:
| Analytical Method | Expected Features |
|---|---|
| IR Spectroscopy | Strong bands for N-H stretch (~3300 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), O-H stretch (~3400-3600 cm⁻¹) |
| ¹H NMR | Signals for aromatic protons (δ ~7.0-7.6 ppm), N-H proton (δ ~8-9 ppm), CH₂ adjacent to amide (δ ~3.0-3.5 ppm), piperidine ring protons (δ ~1.5-3.5 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 234, with fragmentation patterns involving cleavage at the acetamide linkage |
Future Research Directions
The investigation of 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide presents several opportunities for further research:
Structural Modifications
Systematic modification of the compound's structure could yield valuable structure-activity relationship data:
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Substitutions on the phenyl ring to enhance potency or selectivity
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Modification of the hydroxyl group on the piperidine ring
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Alteration of the acetamide linkage to modulate stability or binding properties
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Introduction of chirality through appropriate substitutions to investigate stereoselectivity
Biological Screening
Given the structural features of the compound, screening against the following targets would be particularly informative:
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Histamine receptor subtypes, particularly H3 receptors
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Other G-protein coupled receptors in the central nervous system
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Enzymes involved in neurotransmitter metabolism
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Potential anti-inflammatory targets based on structural analogies
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